molecular formula C15H14ClN5O2 B2771229 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-04-3

5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2771229
CAS No.: 899737-04-3
M. Wt: 331.76
InChI Key: CIJCSHISMVVHDI-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit enzymes like cytochrome P450, which are involved in drug metabolism.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. This particular compound could be investigated for similar activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or catalysts for chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Attachment of the 2-Chlorobenzyl Group: This step involves the reaction of the triazole derivative with 2-chlorobenzyl chloride under basic conditions.

    Attachment of the Furan-2-ylmethyl Group: This can be achieved through a coupling reaction using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the triazole ring, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may interact with cellular receptors or enzymes, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzyl Derivatives: Compounds with benzyl groups often show similar reactivity in substitution reactions.

    Furan Derivatives: These compounds share the furan ring and can undergo similar oxidation reactions.

Uniqueness

What sets 5-amino-1-(2-chlorobenzyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide apart is its unique combination of functional groups. The presence of the amino group, chlorobenzyl group, and furan ring in a single molecule provides a unique set of chemical properties and potential biological activities that are not commonly found in other triazole derivatives.

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O2/c16-12-6-2-1-4-10(12)9-21-14(17)13(19-20-21)15(22)18-8-11-5-3-7-23-11/h1-7H,8-9,17H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCSHISMVVHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CO3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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